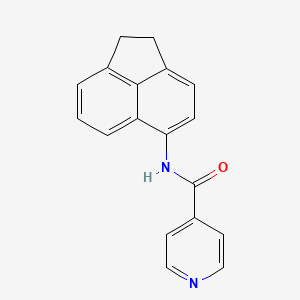![molecular formula C17H24N2O B5141203 1-[4-(4-tert-butylphenoxy)butyl]-1H-imidazole](/img/structure/B5141203.png)
1-[4-(4-tert-butylphenoxy)butyl]-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(4-tert-butylphenoxy)butyl]-1H-imidazole, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. This pathway plays a crucial role in B cell receptor signaling and is involved in the development and progression of various B cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B cell malignancies.
作用機序
1-[4-(4-tert-butylphenoxy)butyl]-1H-imidazole targets the BTK pathway, which is critical for B cell receptor signaling. BTK is a non-receptor tyrosine kinase that is activated upon binding of antigens to the B cell receptor. Activated BTK phosphorylates downstream targets, leading to activation of various signaling pathways that promote B cell survival, proliferation, and differentiation. 1-[4-(4-tert-butylphenoxy)butyl]-1H-imidazole inhibits BTK phosphorylation and downstream signaling, leading to decreased B cell activation and survival.
Biochemical and physiological effects:
In addition to its effects on BTK signaling, 1-[4-(4-tert-butylphenoxy)butyl]-1H-imidazole has been shown to have other biochemical and physiological effects. For example, 1-[4-(4-tert-butylphenoxy)butyl]-1H-imidazole has been shown to inhibit the growth of certain cancer cell lines that do not express BTK, suggesting that it may have additional targets. 1-[4-(4-tert-butylphenoxy)butyl]-1H-imidazole has also been shown to inhibit platelet aggregation, which may have implications for its use in patients with thrombotic disorders.
実験室実験の利点と制限
1-[4-(4-tert-butylphenoxy)butyl]-1H-imidazole has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has shown promising results in preclinical studies and is currently being evaluated in clinical trials, which may facilitate its translation to the clinic. However, 1-[4-(4-tert-butylphenoxy)butyl]-1H-imidazole also has some limitations. It is a relatively new compound, and its long-term safety and efficacy have not yet been established. It may also have off-target effects that need to be carefully evaluated.
将来の方向性
There are several future directions for research on 1-[4-(4-tert-butylphenoxy)butyl]-1H-imidazole. One area of focus is the development of combination therapies that target multiple pathways involved in B cell malignancies. 1-[4-(4-tert-butylphenoxy)butyl]-1H-imidazole has been shown to synergize with other inhibitors of the B cell receptor pathway, as well as with inhibitors of other signaling pathways. Another area of focus is the identification of biomarkers that can predict response to 1-[4-(4-tert-butylphenoxy)butyl]-1H-imidazole. Several studies have suggested that BTK mutations and other genetic alterations may be associated with response to BTK inhibitors. Finally, further preclinical and clinical studies are needed to establish the safety and efficacy of 1-[4-(4-tert-butylphenoxy)butyl]-1H-imidazole in patients with B cell malignancies.
合成法
The synthesis of 1-[4-(4-tert-butylphenoxy)butyl]-1H-imidazole involves several steps, starting from the reaction of 4-tert-butylphenol with 1,4-dibromobutane to form 4-(4-tert-butylphenoxy)butyl bromide. This intermediate is then reacted with imidazole to form 1-[4-(4-tert-butylphenoxy)butyl]-1H-imidazole. The synthesis of 1-[4-(4-tert-butylphenoxy)butyl]-1H-imidazole has been optimized to improve yield and purity, and various analytical techniques have been used to confirm its identity and purity.
科学的研究の応用
1-[4-(4-tert-butylphenoxy)butyl]-1H-imidazole has been extensively studied in preclinical models of B cell malignancies, including CLL and NHL. In vitro studies have shown that 1-[4-(4-tert-butylphenoxy)butyl]-1H-imidazole inhibits BTK phosphorylation and downstream signaling, leading to decreased proliferation, survival, and migration of B cells. In vivo studies have demonstrated that 1-[4-(4-tert-butylphenoxy)butyl]-1H-imidazole reduces tumor growth and prolongs survival in mouse models of CLL and NHL. These findings suggest that 1-[4-(4-tert-butylphenoxy)butyl]-1H-imidazole has potential as a therapeutic agent for the treatment of B cell malignancies.
特性
IUPAC Name |
1-[4-(4-tert-butylphenoxy)butyl]imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O/c1-17(2,3)15-6-8-16(9-7-15)20-13-5-4-11-19-12-10-18-14-19/h6-10,12,14H,4-5,11,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNFYXMIHNLNIDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCCCN2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(4-Tert-butylphenoxy)butyl]imidazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl [3-(aminocarbonyl)-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamate](/img/structure/B5141136.png)
![methyl 4-({[3-(2-methoxy-2-oxoethyl)-1-(4-methoxyphenyl)-5-oxo-2-thioxo-4-imidazolidinyl]acetyl}amino)benzoate](/img/structure/B5141137.png)

![N-{[(4-butylphenyl)amino]carbonothioyl}-3-fluorobenzamide](/img/structure/B5141156.png)
![N-(3,4-dimethylphenyl)-2-[5-(2-furylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B5141160.png)

![6-ethyl-6-methyl-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5141191.png)

![N-{1-[1-(1-benzofuran-2-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5141211.png)
![4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]-1-[(2E)-3-phenyl-2-propen-1-yl]piperidine](/img/structure/B5141217.png)
![({[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}amino)acetonitrile hydrochloride](/img/structure/B5141224.png)
![4-({4-[(4-bromobenzyl)oxy]-3-ethoxyphenyl}carbonothioyl)morpholine](/img/structure/B5141231.png)
